Cas no 5951-83-7 (16-Epi-deacetyl-fusidic Acid)

16-Epi-deacetyl-fusidic Acid is a semi-synthetic derivative of fusidic acid, a steroidal antibiotic with potent activity against Gram-positive bacteria, particularly Staphylococcus species. This compound is structurally modified to enhance stability and reduce susceptibility to bacterial resistance mechanisms. Its mechanism of action involves inhibition of bacterial protein synthesis by binding to elongation factor G (EF-G), preventing ribosomal translocation. Key advantages include retained antimicrobial efficacy against fusidic acid-resistant strains, improved pharmacokinetic properties, and potential synergistic effects with other antibiotics. The compound is primarily used in research settings to study antibiotic resistance and develop novel therapeutic agents. Its chemical modifications offer insights into structure-activity relationships for optimizing fusidic acid derivatives.
16-Epi-deacetyl-fusidic Acid structure
16-Epi-deacetyl-fusidic Acid structure
Product Name:16-Epi-deacetyl-fusidic Acid
CAS No:5951-83-7
MF:C29H46O5
MW:474.672549724579
CID:372859
Update Time:2025-05-30

16-Epi-deacetyl-fusidic Acid Chemical and Physical Properties

Names and Identifiers

    • 29-Nordammara-17(20),24-dien-21-oicacid, 3,11,16-trihydroxy-, (3a,4a,8a,9b,11a,13a,14b,16a,17Z)- (9CI)
    • 16-Epi-deacetyl-fusidic Acid
    • (2E)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
    • 16-Epidesacetylfusidic acid
    • 16-Epi-deacetyl-fusidinsaeure
    • 16-O-Desacetyl-16-epi-fusidsaeure
    • EPIDESACETYLFUSIDIC ACID
    • NSC319631
    • Fusidic acid EP Impurity I
    • Fusidic Acid Impurity I(EP)
    • Inchi: 1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18+/t17-,19-,20-,21+,22+,23+,25-,27-,28-,29-/m0/s1
    • InChI Key: ZYPQPWJLUKNCQX-KYZYRYDDSA-N
    • SMILES: O[C@@H]1C[C@H]2/C(=C(\C(=O)O)/CC/C=C(\C)/C)/[C@@H](C[C@]2(C)[C@@]2(C)CC[C@H]3[C@H](C)[C@@H](CC[C@]3(C)[C@@H]21)O)O

Computed Properties

  • Exact Mass: 474.33468

Experimental Properties

  • PSA: 97.99
  • LogP: 5.09530

16-Epi-deacetyl-fusidic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E583000-25mg
16-Epi-deacetyl-fusidic Acid
5951-83-7
25mg
$ 207.00 2023-09-07
TRC
E583000-250mg
16-Epi-deacetyl-fusidic Acid
5951-83-7
250mg
$ 1642.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
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16-Epi-deacetyl-fusidic Acid,
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¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-498506-25mg
16-Epi-deacetyl-fusidic Acid,
5951-83-7
25mg
¥2858.00 2023-09-05

Additional information on 16-Epi-deacetyl-fusidic Acid

Comprehensive Analysis of 16-Epi-deacetyl-fusidic Acid (CAS No. 5951-83-7): Properties, Applications, and Research Insights

16-Epi-deacetyl-fusidic Acid (CAS No. 5951-83-7) is a structurally modified derivative of fusidic acid, a well-known antibiotic belonging to the fusidane class. This compound has garnered significant attention in pharmaceutical research due to its unique steroidal triterpenoid framework and potential antibacterial properties. Unlike conventional fusidic acid, the epimerization at C-16 and deacetylation in this variant introduce distinct biochemical interactions, making it a subject of interest for drug development and mechanistic studies.

The molecular structure of 16-Epi-deacetyl-fusidic Acid features a 29-carbon backbone with multiple hydroxyl groups, which contribute to its polarity and solubility profile. Researchers have explored its structure-activity relationship (SAR) to optimize its efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, a pathogen frequently associated with antibiotic resistance. Recent studies highlight its potential as a protein synthesis inhibitor, targeting the bacterial elongation factor G (EF-G) during translation.

In the context of antibiotic resistance, a pressing global health concern, 16-Epi-deacetyl-fusidic Acid offers a promising avenue for novel antimicrobial agents. Its mechanism differs slightly from fusidic acid, potentially reducing cross-resistance risks. This aligns with current trends in precision medicine and drug repurposing, where derivatives of existing drugs are reevaluated for enhanced therapeutic profiles. Notably, its low cytotoxicity in mammalian cells further supports its investigational use.

From a synthetic perspective, CAS No. 5951-83-7 is often produced via semisynthetic modification of fusidic acid, involving selective epimerization and hydrolysis steps. Analytical techniques like HPLC and NMR spectroscopy are critical for characterizing its purity and stereochemistry. The compound’s stability under varying pH conditions has also been investigated to guide formulation strategies for oral or topical delivery.

Beyond antimicrobial applications, 16-Epi-deacetyl-fusidic Acid has been explored in anti-inflammatory research. Preliminary data suggest it may modulate immune responses by interfering with leukocyte migration, a feature relevant to conditions like chronic dermatitis. This dual functionality—antibacterial and immunomodulatory—positions it as a multifaceted candidate for combination therapies.

Environmental and sustainability considerations are increasingly shaping pharmaceutical development. The biodegradability of 16-Epi-deacetyl-fusidic Acid and its metabolites is under scrutiny to ensure compliance with green chemistry principles. Additionally, advancements in biocatalysis aim to streamline its production, reducing reliance on traditional chemical synthesis.

For researchers sourcing CAS No. 5951-83-7, quality benchmarks such as ≥98% purity (confirmed by chromatography) are essential. Suppliers often provide this compound as a white crystalline powder, stored under inert conditions to prevent degradation. Its MSDS outlines standard safety protocols, though it is not classified as hazardous under typical handling conditions.

In summary, 16-Epi-deacetyl-fusidic Acid represents a compelling case study in medicinal chemistry innovation. Its evolving role in addressing antibiotic resistance, coupled with its structural versatility, underscores its relevance in contemporary research. As the scientific community prioritizes targeted therapies and sustainable drug design, this compound is poised to remain a focal point in both academic and industrial settings.

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